1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused chromenopyrrolidine scaffold. Its structure includes:
- Position 1: A 3-ethoxy-4-hydroxyphenyl group, providing both lipophilic (ethoxy) and hydrogen-bonding (hydroxyl) functionalities.
- Position 2: A 4-methylbenzyl substituent, contributing steric bulk and aromatic interactions.
Properties
Molecular Formula |
C27H22FNO5 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-2-[(4-methylphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H22FNO5/c1-3-33-22-12-17(8-10-20(22)30)24-23-25(31)19-13-18(28)9-11-21(19)34-26(23)27(32)29(24)14-16-6-4-15(2)5-7-16/h4-13,24,30H,3,14H2,1-2H3 |
InChI Key |
BUWRCVGRZYNKBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=C(C=C4)C)OC5=C(C3=O)C=C(C=C5)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps and specific reaction conditions. The synthetic route typically includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxy-4-hydroxybenzaldehyde, 7-fluoro-2-(4-methylbenzyl)chromone, and pyrrole derivatives.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts, solvents, and specific temperatures to ensure the desired product formation.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity of the compound.
Chemical Reactions Analysis
1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups under suitable conditions.
Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and halogenating agents are commonly used in these reactions. Conditions may include specific temperatures, solvents, and catalysts.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to modulation of their activity.
Pathways Involved: The pathways involved may include signaling pathways, metabolic pathways, and other cellular processes that are influenced by the compound’s presence.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
The table below compares substituents at key positions of analogous 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones:
Key Observations :
- R1 : The 3-ethoxy-4-hydroxyphenyl group in the target compound offers a balance of hydrophobicity and polarity compared to simpler aryl groups (e.g., 4-fluorophenyl in and ). This may improve membrane permeability while retaining binding specificity.
- R2 : Fluorine (target) vs. methyl () or chloro (): Fluorine’s electronegativity and small atomic radius reduce metabolic degradation compared to bulkier or more reactive substituents.
Physicochemical and Bioactive Properties
- Solubility : The 3-ethoxy-4-hydroxyphenyl group in the target compound likely improves water solubility compared to purely lipophilic analogs (e.g., 4-fluorophenyl derivatives in ).
- Stability : Fluorine at position 7 enhances oxidative stability relative to methyl or chloro substituents, as seen in accelerated degradation studies of chloro analogs .
Biological Activity
1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of chromeno-pyrrole derivatives. Its chemical structure can be described as follows:
- Molecular Formula : C₁₅H₁₅FNO₃
- Molecular Weight : 273.29 g/mol
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may exhibit:
- Anticancer Activity : Preliminary studies suggest that the compound has potential anticancer properties, particularly against specific cancer cell lines.
- Antimicrobial Properties : There is evidence indicating that it may possess antimicrobial effects against certain pathogens.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Protein Kinases : Similar compounds have been shown to modulate protein kinase activity, which is crucial in cellular signaling pathways related to proliferation and survival .
- Interference with Cell Cycle Regulation : The compound may disrupt normal cell cycle progression in cancer cells, leading to apoptosis.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that 1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibited significant cytotoxicity. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 12.5 | Induction of apoptosis |
| HCT116 (Colon) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Inhibition of migration |
These findings suggest that the compound could be a candidate for further development in cancer therapy.
Antimicrobial Activity
In vitro tests revealed that the compound exhibited antimicrobial activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This antimicrobial effect suggests potential applications in treating infections caused by resistant bacteria.
Q & A
Q. What synthetic methodologies are optimal for synthesizing this compound with high purity and yield?
Answer: The synthesis of dihydrochromeno-pyrrole-diones typically involves multicomponent reactions (MCRs) under controlled conditions. For example, similar compounds are synthesized via:
- Cyclocondensation of substituted chromene precursors with pyrrole derivatives in the presence of Lewis acids (e.g., BF₃·Et₂O) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates, while elevated temperatures (80–120°C) improve yields .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for isolating the compound in >95% purity .
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies substituent positions (e.g., ethoxy vs. hydroxyl protons at δ 3.9–4.1 ppm and δ 5.2–5.5 ppm, respectively) .
- ²D NMR (COSY, HSQC) resolves overlapping signals in the chromeno-pyrrole core .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms the molecular ion peak ([M+H]⁺) and isotopic pattern .
- HPLC-PDA : Validates purity (>98%) using a C18 column (acetonitrile/water, 70:30) .
Q. Thermal Stability :
- DSC/TGA reveals decomposition temperatures (>250°C), ensuring suitability for high-temperature applications .
Q. How can initial biological activity screening be designed to evaluate this compound’s pharmacological potential?
Answer:
Q. Key Considerations :
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps be elucidated to improve reproducibility?
Answer:
- Computational Modeling : Use DFT (Density Functional Theory) to map energy profiles of cyclocondensation steps (e.g., transition states in pyrrole ring formation) .
- Isotopic Labeling : Introduce ¹⁸O or deuterated reagents to track oxygen incorporation in the dione moiety .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., nucleophilic attack on chromene carbonyl) .
Q. Contradiction Resolution :
- If yields vary between labs, compare solvent drying methods (e.g., molecular sieves vs. inert gas sparging) to rule out moisture sensitivity .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?
Answer:
Q. Example SAR Table :
| Derivative (R-group) | LogP | IC₅₀ (EGFR, nM) |
|---|---|---|
| -H | 2.1 | 450 |
| -Cl | 2.8 | 220 |
| -CF₃ | 3.5 | 90 |
Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. selectivity) be resolved?
Answer:
- Dose-Response Refinement : Conduct 8-point dilution series (0.1–100 µM) to distinguish true cytotoxicity from assay artifacts .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding partners .
- Redox Interference Testing : Add antioxidants (e.g., ascorbic acid) to rule out false positives in MTT assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
